molecular formula C16H18N2O B5169797 N-(2-tert-butylphenyl)pyridine-4-carboxamide

N-(2-tert-butylphenyl)pyridine-4-carboxamide

Cat. No.: B5169797
M. Wt: 254.33 g/mol
InChI Key: ICEDIJQHIHTFJI-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)pyridine-4-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-tert-butylphenyl)pyridine-4-carboxamide typically involves the reaction of 2-tert-butylphenylamine with pyridine-4-carboxylic acid or its derivatives. One common method is the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions: N-(2-tert-butylphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-tert-butylphenyl)pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and analgesic responses .

Comparison with Similar Compounds

N-(2-tert-butylphenyl)pyridine-4-carboxamide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of the tert-butyl group can enhance its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-tert-butylphenyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-16(2,3)13-6-4-5-7-14(13)18-15(19)12-8-10-17-11-9-12/h4-11H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEDIJQHIHTFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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